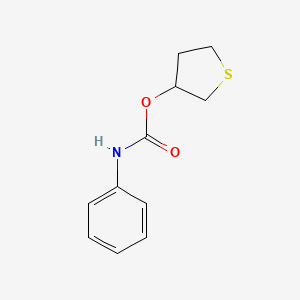

tetrahydrothiophen-3-yl N-phenylcarbamate

CAS No.: 671181-73-0

Cat. No.: VC6936131

Molecular Formula: C11H13NO2S

Molecular Weight: 223.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 671181-73-0 |

|---|---|

| Molecular Formula | C11H13NO2S |

| Molecular Weight | 223.29 |

| IUPAC Name | thiolan-3-yl N-phenylcarbamate |

| Standard InChI | InChI=1S/C11H13NO2S/c13-11(14-10-6-7-15-8-10)12-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |

| Standard InChI Key | JJGVKJZQRYHNDF-UHFFFAOYSA-N |

| SMILES | C1CSCC1OC(=O)NC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereoelectronic Features

Tetrahydrothiophen-3-yl N-phenylcarbamate comprises a saturated five-membered tetrahydrothiophene ring fused to a carbamate group (–O–(C=O)–NH–) at the 3-position, with the nitrogen atom further bonded to a phenyl substituent . The tetrahydrothiophene moiety introduces a sulfur atom into the structure, contributing to potential nucleophilic reactivity at the sulfur center. The carbamate group, a hybrid of ester and amide functionalities, confers rigidity and hydrogen-bonding capacity, which may influence its interactions with biological targets or materials .

Key Structural Parameters:

-

Molecular Formula: C₁₁H₁₃NO₂S

-

Sulfur Environment: The sulfur atom resides in a saturated ring, reducing its lone pair availability compared to thiophene.

-

Carbamate Geometry: Planar arrangement around the carbonyl group, with restricted rotation due to conjugation.

Synthetic Methodologies

Carbamate Formation via Isocyanate Reactions

Carbamates are typically synthesized by reacting amines with isocyanates or chloroformates. For tetrahydrothiophen-3-yl N-phenylcarbamate, plausible routes include:

Route 1: Amine-Isocyanate Coupling

-

Substrate: Tetrahydrothiophen-3-amine

-

Reagent: Phenyl isocyanate

-

Conditions:

Reaction Mechanism:

This method, analogous to Posiphen intermediate synthesis , avoids urea byproduct formation by optimizing base selection and stoichiometry.

Route 2: Chloroformate Aminolysis

-

Substrate: Tetrahydrothiophen-3-ol

-

Reagent: Phenyl chloroformate

-

Conditions:

-

Base: Pyridine or triethylamine (TEA)

-

Solvent: DCM or ethyl acetate

-

Reaction Mechanism:

Post-Synthetic Modifications

-

Hydrogenation: Catalytic debenzylation (Pd/C, H₂) may refine purity if benzyl-protected intermediates are used.

-

Acid-Base Workup: Tartaric acid treatment could isolate enantiopure forms if chiral centers exist.

Physicochemical Properties (Inferred from Analogs)

| Property | Value/Description | Source Analogy |

|---|---|---|

| Density | ~1.2–1.3 g/cm³ | |

| Water Solubility | Low (hydrophobic carbamate group) | |

| pKa | ~12.2 (carbamate NH) | |

| Boiling Point | Not reported; likely >250°C (decomposes) |

Biological and Industrial Applications

Enzyme Inhibition

HDAC inhibitors (e.g., vorinostat) often incorporate carbamates for zinc ion chelation . While untested, the tetrahydrothiophene ring’s electron-rich sulfur could modulate enzyme interactions, warranting exploration in oncology.

Pharmaceutical Intermediate

As seen in Posaconazole impurity synthesis , carbamates serve as precursors in antifungal drug pipelines. This compound’s stereoelectronic profile may facilitate coupling reactions in API manufacturing.

Future Research Directions

-

Stereoselective Synthesis: Resolve enantiomers via chiral catalysts for pharmacological profiling.

-

Structure-Activity Relationships (SAR): Modify the tetrahydrothiophene ring (e.g., S-oxidation) to tune bioactivity.

-

Ecotoxicology: Evaluate aquatic toxicity using OECD guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume